4H-Cyclopenta(b)thiophene-2-carboxylic acid, 5,6-dihydro-3-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-hydroxypropoxy)-, hydrochloride
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Overview
Description
4H-Cyclopenta(b)thiophene-2-carboxylic acid, 5,6-dihydro-3-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-hydroxypropoxy)-, hydrochloride is a complex organic compound belonging to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is notable for its intricate structure, which includes multiple functional groups such as carboxylic acid, amino, and hydroxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Cyclopenta(b)thiophene-2-carboxylic acid, 5,6-dihydro-3-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-hydroxypropoxy)-, hydrochloride typically involves multi-step organic reactions. The process begins with the formation of the cyclopenta(b)thiophene core, followed by the introduction of the carboxylic acid group. Subsequent steps involve the addition of the 3,4-dimethoxyphenyl ethylamine moiety and the hydroxypropoxy group. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, purification methods like crystallization, distillation, and chromatography are essential to achieve the required purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4H-Cyclopenta(b)thiophene-2-carboxylic acid, 5,6-dihydro-3-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-hydroxypropoxy)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, allowing for the synthesis of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups.
Scientific Research Applications
4H-Cyclopenta(b)thiophene-2-carboxylic acid, 5,6-dihydro-3-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-hydroxypropoxy)-, hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme activity and protein-ligand interactions.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for conditions involving oxidative stress and inflammation.
Industry: The compound’s reactivity and functional groups make it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4H-Cyclopenta(b)thiophene-2-carboxylic acid, 5,6-dihydro-3-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-hydroxypropoxy)-, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s functional groups enable it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with its targets, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler heterocyclic compound with a sulfur atom in a five-membered ring.
Benzothiophene: A fused ring system containing a benzene ring and a thiophene ring.
Dibenzothiophene: A more complex structure with two benzene rings fused to a thiophene ring.
Uniqueness
4H-Cyclopenta(b)thiophene-2-carboxylic acid, 5,6-dihydro-3-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-hydroxypropoxy)-, hydrochloride is unique due to its combination of functional groups and its specific structural arrangement. This uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
85462-88-0 |
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Molecular Formula |
C21H28ClNO6S |
Molecular Weight |
458.0 g/mol |
IUPAC Name |
3-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-2-hydroxypropoxy]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C21H27NO6S.ClH/c1-26-16-7-6-13(10-17(16)27-2)8-9-22-11-14(23)12-28-19-15-4-3-5-18(15)29-20(19)21(24)25;/h6-7,10,14,22-23H,3-5,8-9,11-12H2,1-2H3,(H,24,25);1H |
InChI Key |
BHTQOAJCXATTMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC(COC2=C(SC3=C2CCC3)C(=O)O)O)OC.Cl |
Origin of Product |
United States |
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